HKOH-1r

描述

HKOH-1r is a highly sensitive green fluorescent probe specifically designed for the detection of hydroxyl radicals in living cells. It has a maximum excitation wavelength of 500 nanometers and an emission wavelength of 520 nanometers . This compound is particularly valuable in scientific research due to its ability to detect reactive oxygen species, which play crucial roles in various physiological and pathological processes.

准备方法

Synthetic Routes and Reaction Conditions

The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of HKOH-1r is typically carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale reactions, purification steps such as chromatography, and stringent quality control measures to ensure high purity and consistency of the final product .

化学反应分析

Types of Reactions

HKOH-1r primarily undergoes reactions involving hydroxyl radicals. These reactions are crucial for its function as a fluorescent probe. The compound is designed to react selectively with hydroxyl radicals, resulting in a fluorescent signal that can be detected using various imaging techniques .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic solvents like dimethyl sulfoxide and phosphate-buffered saline. The reactions are typically carried out at room temperature or slightly elevated temperatures to optimize the detection of hydroxyl radicals .

Major Products Formed

The major product formed from the reaction of this compound with hydroxyl radicals is a fluorescent complex that emits green light. This product is stable under physiological conditions, making it suitable for use in live-cell imaging .

科学研究应用

HKOH-1r has a wide range of applications in scientific research:

Chemistry: Used to study the generation and scavenging of hydroxyl radicals in various chemical reactions.

Biology: Employed in live-cell imaging to detect oxidative stress and monitor cellular responses to environmental changes.

Medicine: Utilized in research on diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Industry: Applied in the development of new materials and processes that involve reactive oxygen species

作用机制

The mechanism of action of HKOH-1r involves its selective reaction with hydroxyl radicals. Upon encountering hydroxyl radicals, the compound undergoes a chemical transformation that results in the emission of green fluorescence. This fluorescence can be detected using confocal microscopy or flow cytometry, allowing researchers to visualize and quantify the presence of hydroxyl radicals in living cells .

相似化合物的比较

Similar Compounds

HKOH-1: Another fluorescent probe designed for the detection of hydroxyl radicals, but with different cellular uptake and retention properties.

Dihydroethidium: A fluorescent probe used for detecting superoxide radicals.

2’,7’-Dichlorodihydrofluorescein diacetate: A probe used for detecting general reactive oxygen species.

Uniqueness

HKOH-1r stands out due to its high sensitivity and selectivity for hydroxyl radicals, as well as its excellent cellular uptake and retention properties. These features make it particularly suitable for live-cell imaging and real-time monitoring of oxidative stress in various biological systems .

生物活性

HKOH-1r is a fluorescent probe designed for the detection of hydroxyl radicals (OH), which are highly reactive species involved in various biological processes and pathologies. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Overview of Hydroxyl Radicals

Hydroxyl radicals are among the most reactive oxygen species (ROS) and play significant roles in oxidative stress, contributing to cellular damage, aging, and various diseases. The ability to detect and quantify these radicals is crucial for understanding their biological implications.

Properties of this compound

This compound has been developed to enhance cellular uptake and retention compared to its predecessor, HKOH-1. The probe exhibits high selectivity and sensitivity towards hydroxyl radicals, making it a valuable tool for biological research. It operates through a fluorescence mechanism that allows for real-time monitoring of OH levels in living cells.

Key Features:

- Fluorescence Detection : Provides a visual representation of hydroxyl radical generation.

- Cellular Uptake : Optimized for better retention in cellular environments.

- Quantification : Capable of calibrating the scavenging capacities of various hydroxyl radical scavengers.

The action of this compound involves the following mechanisms:

- Radical Scavenging : this compound interacts with hydroxyl radicals, leading to a measurable change in fluorescence.

- Cellular Imaging : Utilized in confocal microscopy to visualize radical generation in real-time within cellular contexts.

- Flow Cytometry Applications : Allows for quantitative analysis of radical levels across different cell populations.

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various experimental setups:

- Detection in HeLa Cells : this compound was used to monitor hydroxyl radical production in HeLa cells subjected to UV light irradiation, showing a significant increase in radical levels post-exposure .

- Antioxidant Screening : The probe has been employed to assess the antioxidant capacities of several compounds, providing insights into their protective effects against oxidative stress .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

属性

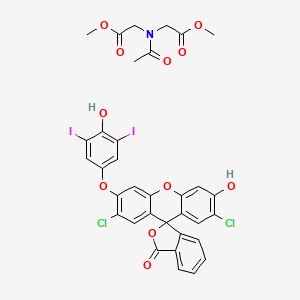

IUPAC Name |

2',7'-dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one;methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H12Cl2I2O6.C8H13NO5/c27-16-7-14-21(9-20(16)31)35-22-10-23(34-11-5-18(29)24(32)19(30)6-11)17(28)8-15(22)26(14)13-4-2-1-3-12(13)25(33)36-26;1-6(10)9(4-7(11)13-2)5-8(12)14-3/h1-10,31-32H;4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPOZCLVPZPUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)OC)CC(=O)OC.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)OC6=CC(=C(C(=C6)I)O)I)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25Cl2I2NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

948.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。